![molecular formula C23H17N3O2S B14089434 (4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)
(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and phenylcarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions using suitable reagents.
Addition of Phenylcarbonyl Group: The phenylcarbonyl group is added via acylation reactions, often using acyl chlorides or anhydrides.
Methylthio Substitution: The methylthio group is introduced through nucleophilic substitution reactions, typically using thiols as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thiols, acyl chlorides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-phenyl-3-{[4-(methylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
- 6-phenyl-3-{[4-(ethylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
- 6-phenyl-3-{[4-(propylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one
Uniqueness
6-phenyl-3-{[4-(phenylcarbonyl)phenyl]methylthio}-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H17N3O2S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-[(4-benzoylphenyl)methylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C23H17N3O2S/c27-21(18-9-5-2-6-10-18)19-13-11-16(12-14-19)15-29-23-24-22(28)20(25-26-23)17-7-3-1-4-8-17/h1-14H,15H2,(H,24,26,28) |
Clave InChI |
UKZPGSKWIUHPDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


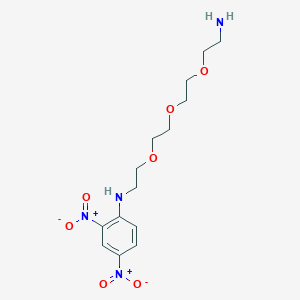
![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)
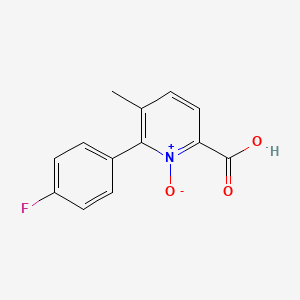
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)
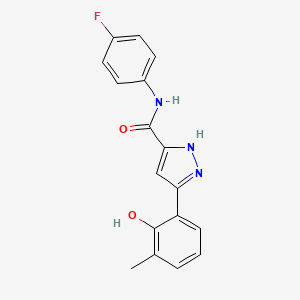
![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)
![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)

![1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)
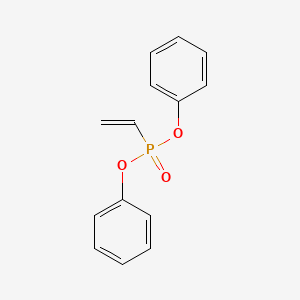
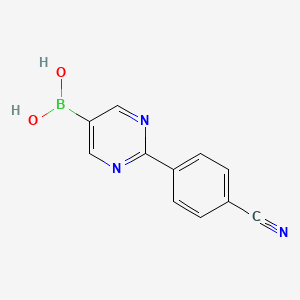
![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)
